molecular formula C11H16F6N2O4 B2560118 N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) CAS No. 2126176-83-6

N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid)

Cat. No.: B2560118
CAS No.: 2126176-83-6
M. Wt: 354.249
InChI Key: IZASXRAARJNTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid)” is a chemical compound with the CAS Number: 2126176-83-6 . It has a molecular weight of 354.25 . The compound is stored at room temperature and comes in the form of a powder .


Molecular Structure Analysis

The IUPAC name of the compound is N-cyclobutylazetidin-3-amine bis (2,2,2-trifluoroacetate) . The Inchi Code is 1S/C7H14N2.2C2HF3O2/c1-2-6 (3-1)9-7-4-8-5-7;23-2 (4,5)1 (6)7/h6-9H,1-5H2;2 (H,6,7) .


Physical and Chemical Properties Analysis

“N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid)” is a powder that is stored at room temperature . It has a molecular weight of 354.25 .

Scientific Research Applications

Acylation with Bis (acylamides)

Acylation with bis(acylamides), including N-Methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide), has been explored for trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions. This method produces neutral trifluoroacetamides, which are advantageous for trace analysis due to their volatility and the elimination of excess reagent and by-products, which is critical for the analysis of very volatile substances (Donike, 1973).

Intramolecular Amination

Intramolecular amination of nonclassical cyclopropylmethyl cation has been demonstrated to yield 1-amino-1-hydroxymethylcyclobutane derivatives. The process is influenced by the substituent at the alkoxymethyl group of the substrate, solvent used, and ionization conditions. This method highlights the high diastereoselectivity leading to trans-cyclobutane derivatives, which can be transformed into N-Boc-protected cyclobutane-based amino alcohols (Skvorcova, Grigorjeva, & Jirgensons, 2017).

GC-MS Analysis of Amino Acids

A comparison study of silylation and esterification/acylation procedures in GC-MS analysis of amino acids has shown that N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and similar agents are effective for amino acid analysis. This research provides insights into analytical methodologies for amino acids, highlighting the efficiency of certain derivatization agents (Sobolevsky et al., 2003).

Domino Reaction for Amino Acid Derived Benzodiazepines

A trifluoroacetic acid catalyzed domino reaction has been developed for the synthesis of amino acid derived 2,3-dihydro-1H-1,5-benzodiazepines. This method offers an efficient access to a library of benzodiazepines for exploration of potential pharmaceutical or biological activities (Bera, Kandiyal, Ampapathi, & Panda, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary measures should be taken as per the provided MSDS .

Properties

IUPAC Name

N-cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2C2HF3O2/c1-2-6(3-1)9-7-4-8-5-7;2*3-2(4,5)1(6)7/h6-9H,1-5H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZASXRAARJNTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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